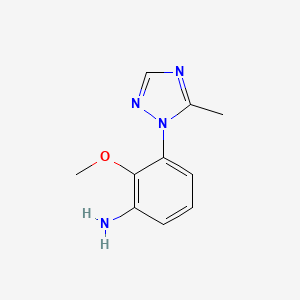

2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline

Description

2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is a heterocyclic aromatic compound featuring an aniline core substituted with a methoxy group at the 2-position and a 5-methyl-1,2,4-triazole moiety at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its molecular formula is C₁₀H₁₂N₄O, with a molecular weight of 204.23 g/mol . The 5-methyl group on the triazole ring and the methoxy group on the aniline backbone contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-methoxy-3-(5-methyl-1,2,4-triazol-1-yl)aniline |

InChI |

InChI=1S/C10H12N4O/c1-7-12-6-13-14(7)9-5-3-4-8(11)10(9)15-2/h3-6H,11H2,1-2H3 |

InChI Key |

NALXRXAIZTUOIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NN1C2=CC=CC(=C2OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

Three main synthetic strategies dominate the preparation of this compound:

- Suzuki Coupling of Boronate Ester with Bromotriazole

- Cyclization of N-Methylformazide with Substituted Benzonitriles

- Reduction of Nitro-Substituted Triazolyl Derivatives

Each method involves different starting materials, catalysts, and reaction conditions, affecting overall efficiency and cost.

Detailed Preparation Methods

Suzuki Coupling Route

- Starting Materials : 3-bromo-2-methoxyaniline and 3-bromo-1-methyl-1H-1,2,4-triazole

- Key Steps :

- Coupling 3-bromo-2-methoxyaniline with pinacol diboronate to form arylboron ester

- Suzuki coupling of arylboron ester with 3-bromo-1-methyl-1H-1,2,4-triazole using palladium catalyst

- Catalysts and Reagents : Organopalladium catalysts, pinacol diboronate

- Advantages : Direct formation of C-C bond between aromatic ring and triazole

- Limitations : Expensive starting materials and catalysts; low yield; high cost limits scalability

- Reference : CN115724830 patent

Cyclization via N-Methylformazide

- Starting Materials : 5-chloro-2-methoxybenzonitrile or 3-bromo-2-methoxybenzonitrile and N-methylformazide

- Key Steps :

- Cyclization of benzonitrile derivative with N-methylformazide to form 1-methyl-1H-1,2,4-triazole ring

- Nitration of resulting intermediate

- Palladium-catalyzed reduction of nitro and halogen substituents to yield the target aniline

- Catalysts and Reagents : Palladium on carbon, nitrating agents

- Advantages : Established cyclization chemistry

- Limitations : N-methylformazide is costly and difficult to obtain; nitration and reduction steps require large amounts of catalyst; overall high cost and complex purification

- Reference : CN112236425, WO20221180072, CN114989103 patents

Reduction of Nitro-Substituted Triazolyl Derivatives

- Starting Materials : 2-methoxy-3-nitrobenzamide derivatives or related nitro compounds

- Key Steps :

- Formation of 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole via ring closure with hydrazine hydrate and formylation

- Methylation with methyl iodide

- Catalytic hydrogenation (Pd/C) to reduce nitro group to aniline

- Reaction Conditions : Hydrogenation under hydrogen atmosphere (41-46 psi), methanol solvent, 20-45 °C, 6-24 hours

- Yield : Up to 88-95% reported

- Advantages : High yield and purity; conventional and readily available starting materials; scalable and environmentally friendly

- Reference : WO2018/75937 patent; ChemicalBook synthesis report

Optimized Industrial Preparation Method

A recent patented method (CN117247360A) presents an optimized multi-step synthesis with the following features:

| Step | Description | Key Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Substitution reaction on compound IX to obtain compound VIII | Conventional substitution | Compound VIII |

| 2 | Acylation of compound VIII with oxalyl chloride, condensation with compound VII | Oxalyl chloride, condensation reaction | Compound VI |

| 3 | Removal of Boc protecting groups from compound VI | Acidic conditions | Compound V |

| 4 | Reaction of compound V with potassium thiocyanate | Potassium thiocyanate | Compound IV |

| 5 | Intramolecular ring closure on compound IV | Ring closure conditions | Compound III |

| 6 | Reduction of compound III | Reducing agents | Compound II |

| 7 | Further reduction to obtain final product (2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) | Catalytic hydrogenation | Target compound |

- Advantages : High yield and purity; uses conventional, readily available, and inexpensive starting materials; environmentally friendly; suitable for large-scale industrial production

- Limitations : Multi-step process requiring careful control of reaction conditions

- Reference : CN117247360A patent detailed disclosure

Comparative Analysis of Preparation Methods

| Preparation Route | Starting Materials | Catalyst/Reagents | Yield (%) | Cost & Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-bromo-2-methoxyaniline, bromotriazole | Pd catalyst, pinacol diboronate | Low | High cost, low yield, poor scalability | Moderate (Pd catalyst use) |

| Cyclization with N-Methylformazide | Benzonitrile derivatives, N-methylformazide | Pd/C, nitration agents | Moderate | High cost, difficult reagents | Moderate to high (nitration) |

| Nitro Reduction Hydrogenation | Nitro-substituted benzamide derivatives | Pd/C, H2 | High (88-95) | Low cost, good scalability | Low to moderate |

| Multi-step Optimized Industrial Route | Conventional substituted aromatics | Various reagents, potassium thiocyanate | High | Low cost, industrially viable | Environmentally friendly |

Summary Table of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and the development of new drugs.

Medicine: It is used in the preparation of pyridazines, which are heterodimeric cytokine modulators for the treatment of diseases.

Industry: It is used in the synthesis of dyes and pesticides.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The compound acts as a modulator of cytokines, which are proteins involved in cell signaling. By modulating cytokine activity, the compound can influence various biological processes and pathways .

Comparison with Similar Compounds

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

- Key Difference : The methyl group is located at the 1-position of the triazole ring instead of the 5-position.

- Steric Hindrance: The 1-methyl group may introduce steric clashes in binding pockets, affecting biological activity .

- Physical Properties :

3-(5-Methyl-1H-1,2,4-triazol-1-yl)aniline

- Key Difference : Lacks the methoxy group at the 2-position of the aniline ring.

- Impact :

Heterocyclic Variants

5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline

- Key Features :

- Ethyl group at the triazole 3-position and methyl group at the aniline 2-position.

- Molecular Weight: 216.28 g/mol, higher than the target compound due to the ethyl substituent .

N-(4-(3-Bromo-1H-1,2,4-triazol-1-yl)phenyl)-4-(3-morpholinophenyl)pyrimidin-2-amine

- Key Features : Incorporates a brominated triazole and a morpholine-pyrimidine system.

- Impact :

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 204.23 | Not Reported | 5-methyl triazole, methoxy |

| 2-Methoxy-3-(1-methyl-triazol-3-yl)aniline | 204.23 | 43–45 | 1-methyl triazole, methoxy |

| 3-(5-Methyl-triazol-1-yl)aniline | 189.21 | Not Reported | 5-methyl triazole |

| 5-(3-Ethyl-1-methyl-triazol-5-yl)-2-methylaniline | 216.28 | Not Reported | Ethyl-triazole, methyl-aniline |

Biological Activity

2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline is a compound featuring a methoxy group and a triazole moiety, which are known to contribute to various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- CAS Number : 2222717-52-2

Biological Activity Overview

The biological activity of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the triazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit vital enzymes.

Anticancer Activity

The anticancer potential of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications in the triazole and aniline components significantly affect cytotoxicity against various cancer cell lines such as A549 (lung cancer) and T47D (breast cancer) .

The mechanisms by which 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for cell survival in both microbial and cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Disruption of Cellular Integrity : The triazole ring may interact with cellular membranes or specific receptors, leading to compromised cell integrity .

Case Studies

Several studies have highlighted the biological activity of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline:

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various triazole derivatives, 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline exhibited notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human glioma cells. The results indicated an IC50 value less than that of doxorubicin, a commonly used chemotherapeutic agent. This suggests that 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline may be a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 2-methoxy-3-boronate aniline derivatives with 5-methyl-1H-1,2,4-triazole halides in the presence of palladium catalysts (e.g., Pd[PPh₃]₄) and base (e.g., Cs₂CO₃) under inert atmospheres. Reaction conditions such as temperature (90–100°C), solvent (1,4-dioxane/water), and catalyst loading critically affect yield, with optimized protocols achieving up to 88% efficiency . Post-synthesis purification via silica gel chromatography (eluting with CH₂Cl₂/MeOH) ensures high purity.

Q. How does the substitution pattern (methoxy vs. methyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer : The methoxy group at the 2-position of the aniline ring introduces electron-donating effects, enhancing π-electron density and altering nucleophilic reactivity compared to methyl-substituted analogs. This substitution impacts hydrogen bonding capacity and metal coordination, as demonstrated by comparative spectroscopic (NMR, IR) and computational studies (DFT calculations) .

Q. What initial biological screening approaches are recommended for evaluating antimicrobial activity?

- Methodological Answer : Standardized assays include broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal susceptibility (e.g., C. albicans) is assessed via agar diffusion. Structural analogs of this compound exhibit MIC values in the 8–32 µg/mL range, suggesting moderate-to-potent activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for resolving tautomeric forms of the triazole ring and confirming substitution patterns. For example, hydrogen-bonding networks between the methoxy group and triazole nitrogen can be mapped to validate electronic effects. Data collection at high resolution (≤1.0 Å) minimizes errors in bond-length and angle measurements .

Q. What computational strategies elucidate interactions with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER/GROMACS) model binding modes with targets such as fungal CYP51 or bacterial topoisomerases. Key interactions include triazole-metal coordination (e.g., Fe²⁺ in heme-containing enzymes) and hydrogen bonding with conserved active-site residues (e.g., Thr318 in CYP51). Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer : Systematic modification of substituents (e.g., replacing methoxy with halogen or alkyl groups) followed by biological evaluation identifies pharmacophores. For example, replacing the 5-methyl group on the triazole with CF₃ enhances lipophilicity and antifungal potency by 4-fold. Quantitative SAR (QSAR) models using descriptors like logP and polar surface area guide further optimization .

Q. What analytical techniques validate purity and stability under varying conditions?

- Methodological Answer : HPLC-MS (ESI+) monitors degradation products under stress conditions (pH 1–13, 40–80°C). Stability studies in simulated biological fluids (e.g., PBS, human plasma) reveal hydrolysis susceptibility, particularly at the triazole-aniline junction. Purity ≥99% is confirmed via ¹H/¹³C NMR and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.